1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Overview
Description
1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is a compound of significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. As a derivative of piperazine, it features a tetrazole ring substituted with a fluorophenyl group, conferring distinct properties that make it an attractive subject for research.
Mechanism of Action
Target of Action
The primary target of 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is the H1 receptor . This receptor is a protein that binds histamine, a compound released by cells in response to injury and in allergic and inflammatory reactions, causing contraction of smooth muscle and dilation of capillaries.
Mode of Action
This compound acts as an antagonist at the H1 receptor . It has a higher affinity to H1 receptors than histamine, meaning it can outcompete histamine for binding sites on the receptor . By blocking the H1 receptor, it prevents histamine from binding and exerting its effects, thereby reducing allergic reactions .
Biochemical Pathways
The compound’s action on the H1 receptor affects the histamine-mediated biochemical pathway . By blocking the H1 receptor, it inhibits the downstream effects of histamine, which include vasodilation, bronchoconstriction, and increased vascular permeability . This can help to alleviate symptoms of allergies.
Pharmacokinetics
It is known that the compound is well absorbed from the gut . It has a high protein binding rate of over 99% , and it is mainly metabolized by CYP2D6 . The elimination half-life ranges from 5 to 15 hours after a single dose, and from 18 to 19 days after multiple doses . The compound is excreted in the feces, with less than 1% excreted in the urine .
Result of Action
The result of the action of this compound is a reduction in the symptoms of allergies. By blocking the H1 receptor, it prevents histamine from exerting its effects, which include vasodilation, bronchoconstriction, and increased vascular permeability . This can help to alleviate symptoms such as itching, sneezing, runny nose, and watery eyes.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs that also act on the H1 receptor could potentially affect its efficacy . Additionally, individual factors such as the patient’s age, health status, and genetic makeup could also influence how the compound is metabolized and excreted . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride typically begins with the preparation of the intermediate, 4-fluorophenyl-1H-tetrazole. This can be achieved through the cyclization of 4-fluorophenyl hydrazine with sodium azide under acidic conditions. The resulting tetrazole is then alkylated using 1-chloromethylpiperazine in the presence of a base like potassium carbonate to yield the desired piperazine derivative. The final step involves the conversion to the dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up with optimized reaction conditions to maximize yield and purity. Parameters such as temperature, pressure, and solvent choice are meticulously controlled. Typically, continuous flow reactors and automated systems are employed to ensure consistent product quality and efficient production rates.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The piperazine ring can undergo nucleophilic substitution, particularly at the nitrogen atoms.
Oxidation and Reduction Reactions: The fluorophenyl group can participate in oxidation-reduction reactions under specific conditions.
Cyclization Reactions: The tetrazole ring may partake in cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides and bases like sodium hydride are often used.
Oxidation: Agents like hydrogen peroxide or potassium permanganate can be employed.
Cyclization: Catalysts and appropriate solvents facilitate these reactions under controlled temperatures.
Major Products Formed:
Substituted Piperazines: Resulting from nucleophilic substitution.
Oxidized Derivatives: Products of oxidation reactions involving the fluorophenyl group.
Cyclized Compounds: More complex ring structures formed through cyclization.
Scientific Research Applications
1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride finds extensive use in various research domains:
Chemistry: Employed in studying reaction mechanisms and developing new synthetic pathways.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored as a candidate for developing pharmaceutical agents due to its unique chemical properties.
Industry: Utilized in material science for developing novel materials with specific functionalities.
Comparison with Similar Compounds
Comparison with Other Compounds:
1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride: Substituting fluorine with chlorine can alter the compound's reactivity and binding affinity.
1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride: Introducing a methyl group instead of fluorine affects the compound's lipophilicity and metabolic stability.
Uniqueness: The fluorophenyl substitution in 1-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride provides distinct electronic properties and reactivity, making it unique among its analogs. Its ability to form strong interactions with specific biological targets highlights its potential in medicinal chemistry.
Remember, these are detailed technical insights, and you may want to cross-reference with published research articles or consult a chemist for deeper exploration. Let me know if there's any other aspect you'd like to explore!
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN6.2ClH/c13-10-1-3-11(4-2-10)19-12(15-16-17-19)9-18-7-5-14-6-8-18;;/h1-4,14H,5-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLSWNQSTBZPKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NN=NN2C3=CC=C(C=C3)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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